N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Scientific Research Applications
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in its functional groups and overall structure.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with distinct biological activities.
Prolinol: Contains a pyrrolidine ring and is used in different chemical and biological contexts.
Uniqueness: N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-5-9-18-12-13)19-15-8-2-1-7-14(15)17(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWCSCBKWCOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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